molecular formula C10H7NaO2S B3192613 2-Naphthalenesulfinic acid sodium salt CAS No. 63735-42-2

2-Naphthalenesulfinic acid sodium salt

Cat. No.: B3192613
CAS No.: 63735-42-2
M. Wt: 214.22 g/mol
InChI Key: JGGFVSGYTHUAOQ-UHFFFAOYSA-M
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Description

2-Naphthalenesulfinic acid sodium salt, also known as Sodium 2-naphthalenesulfonate, is a chemical compound with the empirical formula C10H7NaO3S and a molecular weight of 230.22 . It is often used as an ion-pair reagent, enhancing the separation of ionic and highly polar substances . It has been studied for its ability to induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles .


Synthesis Analysis

The synthesis of this compound typically involves the reaction of 2-Naphthalenesulfonic acid with an alkali, such as sodium hydroxide . The product is then obtained through neutralization and crystallization .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[O-]S(=O)(=O)c1ccc2ccccc2c1 . This indicates that the compound consists of a sodium ion (Na+) and a naphthalene ring sulfonate group .


Chemical Reactions Analysis

Naphthalene-2-sulfonic acid, a related compound, undergoes many reactions of commercial interest. For instance, fusion with sodium hydroxide followed by acidification gives 2-naphthol . It is also an intermediate in the formation of various naphthalene disulfonic acids .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.22 . It is soluble in water .

Scientific Research Applications

1. Purification in Dye Manufacturing

2-Naphthalenesulfinic acid sodium salt (2-NS) is used in the manufacture of dyes, specifically for color additives. A study detailed the use of high-speed counter-current chromatography (HSCCC) for the purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA), a related compound, demonstrating its importance in the purification process of dye intermediates (Weisz & Ito, 2008).

2. Wastewater Treatment

2-NS is involved in wastewater treatment processes. One study investigated the treatment of 2-naphtholwastewater, finding that air oxidation and ion exchange could effectively remove contaminants and recover sodium naphthalenesulfonate, demonstrating its role in environmental remediation and recycling (Li et al., 2001).

3. Optical Sensing

2-NS has applications in optical sensing. A research study developed a sodium-selective fiber-optic sensor using components including the ammonium salt of 8-anilino-1-naphthalenesulfonic acid (ANS) and a commercial sodium-selective ionophore. This sensor indicated potential use of 2-NS derivatives in ion-selective optical sensing technologies (Zhujun et al., 1986).

4. Radiolytic Degradation Studies

Studies have explored the radiolytic degradation of sulfonated aromatic compounds, including sodium 2-naphthalenesulfonate, in aqueous solutions. This research is significant for understanding the environmental impact and degradation pathways of these compounds, highlighting their role in industrial and environmental chemistry (Alkhuraiji, 2019).

Safety and Hazards

2-Naphthalenesulfinic acid sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Mechanism of Action

Target of Action

The primary targets of 2-Naphthalenesulfinic acid sodium salt are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is a serine protease that plays a role in digestion.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of a gemini surfactant .

Properties

IUPAC Name

sodium;naphthalene-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGFVSGYTHUAOQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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